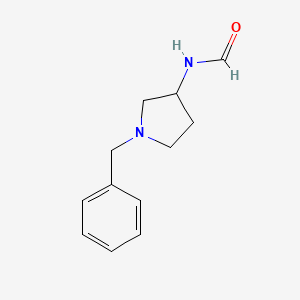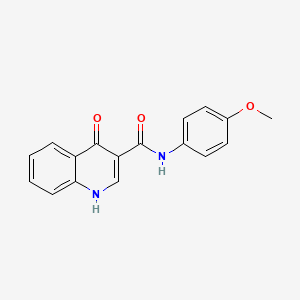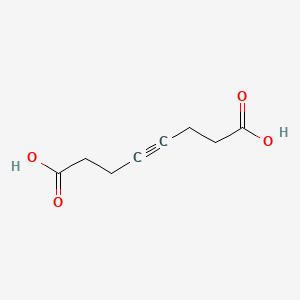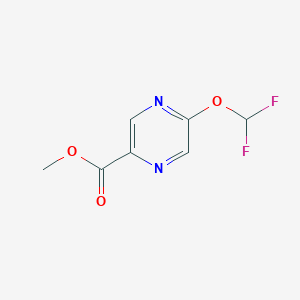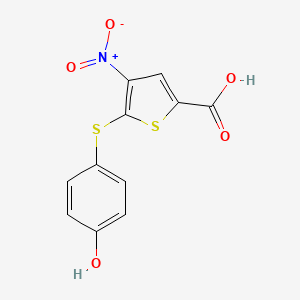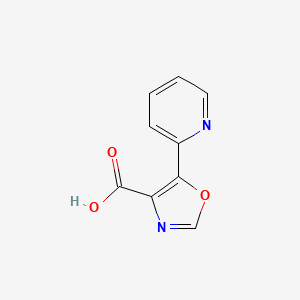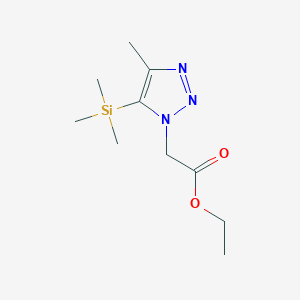
ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, where a trimethylsilyl chloride reacts with the triazole derivative in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Triazole oxides.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-methyl-5-phenyltriazol-1-yl)acetate: Similar structure but with a phenyl group instead of a trimethylsilyl group.
Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propriétés
Numéro CAS |
1190392-86-9 |
|---|---|
Formule moléculaire |
C10H19N3O2Si |
Poids moléculaire |
241.36 g/mol |
Nom IUPAC |
ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate |
InChI |
InChI=1S/C10H19N3O2Si/c1-6-15-9(14)7-13-10(16(3,4)5)8(2)11-12-13/h6-7H2,1-5H3 |
Clé InChI |
NUHJKDAHUHHQGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=C(N=N1)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


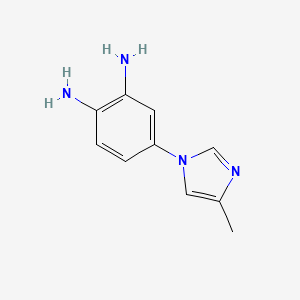
![1-[4-(1-Hydroxy-ethyl)-2-methyl-phenyl]-ethanone](/img/structure/B8514570.png)
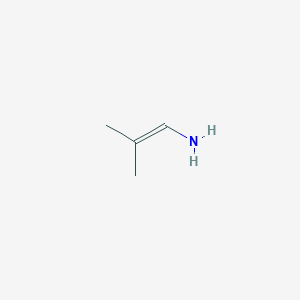
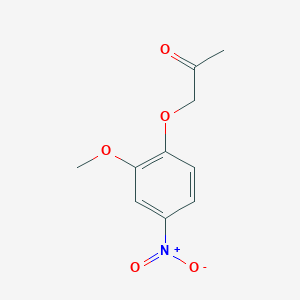
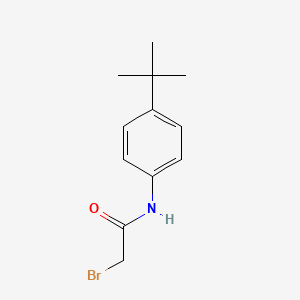
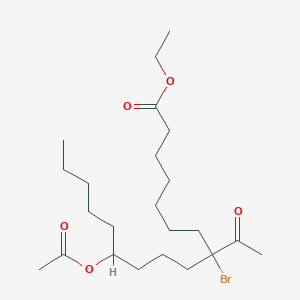
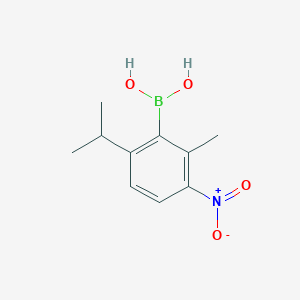
![4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine](/img/structure/B8514617.png)
